N-(4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
N-(4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : Various derivatives of 5,6-dihydro-1,3-thiazin-4-one, closely related to N-(4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, have been synthesized using one-pot reactions, demonstrating their potential for diverse structural modifications and applications in chemical research (Kulakov et al., 2015).
- Crystal Structure Determination : The crystal structures of compounds similar to this compound have been determined using X-ray crystallography, which is vital for understanding their chemical properties and potential applications (Kulakov et al., 2009).
Biological Activities
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising in vitro antibacterial activities against specific bacterial strains, indicating potential use in antimicrobial research (Uwabagira et al., 2018).
- Anticancer Properties : Derivatives of thiazin-amine compounds have been tested for their anticancer activities against various human cancer cell lines, suggesting potential applications in cancer research (Yakantham et al., 2019).
Chemical Properties
- Chemical Reactions and Modifications : Research on compounds similar to this compound has focused on exploring various chemical reactions, including cyclization and modifications, to create diverse derivatives with potential applications in synthetic chemistry (Thirunarayanan, 2014).
properties
IUPAC Name |
N-(4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9-3-5-10(6-4-9)13-11-12-7-2-8-14-11/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKJTCYRRAFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NCCCS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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